N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound contains several functional groups, including a trifluoromethyl group, a chloro group, and a methanesulfonyl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate starting materials under controlled temperatures and solvents . The process typically involves the use of nonchlorinated organic solvents and polar solvents, with reaction temperatures ranging from 20°C to 90°C .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the methanesulfonyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can activate histone acetyltransferase (HAT) activity, altering chromatin acetylation and affecting gene expression . This interaction is crucial in understanding its potential therapeutic effects and applications in epigenetic research.
Comparison with Similar Compounds
Similar compounds include:
4-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL: Known for its analgesic properties and used in pain management.
4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE: Used as an intermediate in the synthesis of various organic compounds.
N-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-2-ETHOXY-BENZAMIDE: Activates p300 HAT activity and is useful in altering chromatin acetylation.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE.
Properties
Molecular Formula |
C18H16ClF3N2O4S |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H16ClF3N2O4S/c1-10-3-6-15-14(7-10)24(29(2,26)27)9-16(28-15)17(25)23-11-4-5-13(19)12(8-11)18(20,21)22/h3-8,16H,9H2,1-2H3,(H,23,25) |
InChI Key |
JVPRPJYIWOCOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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